4-Benzylbenzoyl chloride
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Overview
Description
4-Benzylbenzoyl chloride is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69. The purity is usually 95%.
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Scientific Research Applications
Phase Transfer Catalysis and Synthesis Applications :
- Benzyl triethyl ammonium chloride, structurally related to 4-benzylbenzoyl chloride, has been shown to be an effective phase transfer catalyst in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid (Zhaole Lu, 2014).
- In another study, benzyl 4-hydroxybenzoate was synthesized using a method involving 4-hydroxybenzoate and benzyl chloride, which are structurally related to this compound (Ding Man-hua, 2007).
Analytical Chemistry and Detection Enhancement :
- A procedure for enhancing the detection of estrogens in LC-MS using a derivatization approach involving 4-nitrobenzenesulfonyl chloride, which shares structural similarities with this compound, was studied (T. Higashi et al., 2006).
Materials Chemistry and Ionic Liquid Applications :
- A study on the synthesis of cellulose benzoates in an ionic liquid demonstrated the use of benzoyl chlorides, including compounds structurally similar to this compound (Jinming Zhang et al., 2009).
Synthesis of Pharmaceutical and Biological Compounds :
- The synthesis of sulfonamides, which have significant pharmaceutical and biological activity, often involves the use of benzoyl chlorides, closely related to this compound. This is evident in studies on benzothiazoles and their applications (Xiang Gao et al., 2020).
Environmental Chemistry and Photocatalytic Degradation :
- Research on the photocatalytic degradation of organic compounds in the presence of titanium dioxide and chloride ions, like those found in this compound, highlighted the potential environmental applications of these chemicals (A. Piscopo et al., 2001).
Mechanism of Action
Target of Action
Benzoyl chloride compounds are often used in organic synthesis for the introduction of the benzoyl protecting group. The benzoyl group (C6H5CO-) is commonly used in organic synthesis to protect alcohol groups from reacting .
Mode of Action
The benzoyl group in “4-Benzylbenzoyl chloride” can react with alcohols, amines, and other nucleophiles. The chloride is a good leaving group, which makes the carbon it’s attached to electrophilic. This allows nucleophiles to attack and replace the chloride .
Biochemical Pathways
Benzoyl chloride compounds can participate in various organic reactions, including acylation and friedel-crafts reactions .
Result of Action
In general, benzoyl chloride compounds can cause irritation and burns on contact with skin or eyes due to their reactivity .
Action Environment
The reactivity and stability of “this compound” can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, it may react violently with water or alcohols .
Biochemical Analysis
Biochemical Properties
It is known that benzoyl chloride, a related compound, reacts with alcohols to give the corresponding esters and with amines to give the amide . This suggests that 4-Benzylbenzoyl chloride may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is known that chloride ions play a vital role in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, cell proliferation, fluid secretion, and regulation of cell volume . Therefore, it is possible that this compound may influence these processes.
Molecular Mechanism
Benzoyl chloride, a related compound, undergoes the Friedel-Crafts acylation with aromatic compounds to give the corresponding benzophenones and related derivatives . This suggests that this compound may exert its effects at the molecular level through similar reactions.
Temporal Effects in Laboratory Settings
It is known that benzoyl chloride, a related compound, reacts with water to produce hydrochloric acid and benzoic acid . This suggests that this compound may have similar stability and degradation properties.
Dosage Effects in Animal Models
It is known that the selection of appropriate animal models is critical for preclinical research, considering factors such as physiological and pathophysiological similarities, availability, and ethical considerations .
Metabolic Pathways
It is known that metabolic pathways are characterized by their ability to either synthesize molecules with the utilization of energy (anabolic pathway), or break down complex molecules and release energy in the process (catabolic pathway) .
Transport and Distribution
It is known that chloride ions, which are part of the structure of this compound, play a vital role in cellular physiology .
Subcellular Localization
It is known that the prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Properties
IUPAC Name |
4-benzylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSETDWNUEFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.